N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
“N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” is a complex organic compound that features a benzoxazine ring, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazine ring, followed by the introduction of the thiophene and oxazole rings through various coupling reactions. Key reagents and catalysts such as palladium, copper, and specific ligands are often used to facilitate these reactions. The reaction conditions may include specific temperatures, solvents, and pH levels to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxazole ring, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the oxazole ring may produce a dihydro-oxazole derivative.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, this compound may serve as a probe or ligand in studying enzyme interactions and receptor binding.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which “N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
- N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of “N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” lies in its specific combination of functional groups and ring systems. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19N3O4S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(4-butyl-3-oxo-1,4-benzoxazin-6-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H19N3O4S/c1-2-3-8-23-15-10-13(6-7-16(15)26-12-19(23)24)21-20(25)14-11-17(27-22-14)18-5-4-9-28-18/h4-7,9-11H,2-3,8,12H2,1H3,(H,21,25) |
InChI Key |
MFLDCXPLMUWCKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
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